2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one
Overview
Description
2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one is a chemical compound with the molecular formula C9H5BrF4O2 and a molecular weight of 301.03 g/mol. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a trifluoromethoxy group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one typically involves the bromination of 1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups depending on the nucleophile used.
Reduction: 1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethanol.
Oxidation: 2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethanoic acid.
Scientific Research Applications
2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various fluorinated compounds and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its unique structural features.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Agrochemicals: The compound is used in the development of novel agrochemicals with enhanced efficacy and environmental compatibility.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the trifluoromethoxy group play crucial roles in modulating the compound’s reactivity and binding affinity to target molecules. The compound can act as an electrophile in nucleophilic substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3,5-di(trifluoromethyl)phenyl)ethan-1-one
- 1-Bromo-3-(trifluoromethoxy)benzene
- 3-Bromo-5-(trifluoromethyl)phenol
Uniqueness
2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the phenyl ring, which imparts distinct electronic and steric properties. These features enhance its reactivity and make it a valuable building block in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-bromo-1-[3-fluoro-5-(trifluoromethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c10-4-8(15)5-1-6(11)3-7(2-5)16-9(12,13)14/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQCVFTUNNHZPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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